Cyanacure

Polyurethane Elastomers Curing Agent Selection Process Optimization

Cyanacure (1,2-bis(2-aminophenylthio)ethane) is a specialty aromatic diamine curative engineered to replace carcinogenic MOCA (MBCA) in Adiprene L-100 PU formulations. Offers 10–12 min pot life (vs. 12–15 min for MOCA) and cures at 90°C (vs. 113°C) while maintaining comparable tensile strength. Differentiated safety profile: mutagenic only in Salmonella TA100 (vs. dual-positive Ethacure 300) and induces only a 2-fold increase in hepatic EROD activity (vs. 28-fold for Ethacure 300). Ideal for procurement managers prioritizing regulatory compliance and worker safety.

Molecular Formula C14H16N2S2
Molecular Weight 276.4 g/mol
CAS No. 52411-33-3
Cat. No. B1207773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanacure
CAS52411-33-3
Synonyms1,2-bis(2-aminophenylthio)ethane
Cyanacure
Molecular FormulaC14H16N2S2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SCCSC2=CC=CC=C2N
InChIInChI=1S/C14H16N2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2
InChIKeyBSYVFGQQLJNJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanacure (CAS 52411-33-3) Procurement Evidence Guide: Quantified Differentiation from MOCA and Other Aromatic Diamine Curatives


Cyanacure (1,2-bis(2-aminophenylthio)ethane, CAS 52411-33-3) is a specialty aromatic diamine curing agent developed primarily as a replacement for the suspected human carcinogen 4,4′-methylene-bis(2-chloroaniline) (MBCA, commonly known as MOCA) in polyurethane elastomer formulations [1]. The compound features a distinctive molecular architecture consisting of two 2-aminophenylthio groups linked by a central ethane backbone, conferring specific reactivity profiles and crosslinking characteristics that differentiate it from other commercially available aromatic diamine curatives [2].

Why Generic Substitution of Cyanacure with Other Aromatic Diamines Fails: A Quantitative Procurement Risk Assessment


Aromatic diamine curatives for polyurethane elastomers are not interchangeable commodities. Substituting Cyanacure with a generic alternative such as MOCA, Ethacure 300, or Polacure 740M without verifying the specific performance and safety profile introduces significant risks. Each curative produces distinct pot life and cure temperature requirements, which directly impact manufacturing process control and cycle time optimization [1]. More critically, the toxicological profiles of these compounds differ substantially in terms of mutagenic activity, enzyme induction potential, and acute dermal toxicity, directly affecting workplace safety compliance, regulatory permitting, and long-term occupational health liability [2]. The following quantitative evidence demonstrates precisely where Cyanacure diverges from its closest in-class analogs, enabling informed, risk-mitigated procurement decisions.

Cyanacure (CAS 52411-33-3) Quantified Differential Evidence: Head-to-Head Comparisons with MOCA, Ethacure 300, and Polacure 740M


Faster Pot Life and Lower Cure Temperature Versus MOCA in Adiprene L-100 Polyurethane Systems

When formulated as a curative for Adiprene L-100 polyurethane prepolymer, Cyanacure exhibits a 10–12 minute pot life, compared to 12–15 minutes for MOCA (MBCA), representing a pot life reduction of approximately 17–33%. Furthermore, Cyanacure achieves full cure at a lower maximum temperature of 90°C, versus 113°C for MOCA, a difference of 23°C [1]. The resulting Cyanacure-cured elastomer parts are reported to be 'as strong but somewhat more elastic' than MOCA-cured parts [1]. This evidence originates from a direct head-to-head technical evaluation conducted by Mason and Hanger-Silas Mason Co., Inc. under DOE contract AC04-76DP00487.

Polyurethane Elastomers Curing Agent Selection Process Optimization

Mutagenicity Profile in Salmonella typhimurium: Strain-Selective Activity Differentiates Cyanacure from Ethacure 300 and Polacure 740M

In a comparative Ames assay using Salmonella typhimurium strains TA100, TA98, TA1535, and TA1537, Cyanacure tested positive only in strain TA100, indicating a more restricted mutagenic spectrum compared to Ethacure 300, which tested positive in both TA100 and TA98. In contrast, Polacure 740M tested negative in all four strains [1]. A separate confirmatory study likewise reported that Ethacure 300 and Cyanacure showed mutagenic activities, while Polacure 740M showed no mutagenic activity [2]. The differential activity profile (TA100-only versus dual-positive versus completely negative) provides a quantifiable basis for toxicological risk stratification among these aromatic diamine curatives.

Genotoxicity Occupational Safety Regulatory Compliance

Hepatic Enzyme Induction (EROD Activity): 28-Fold Induction by Ethacure 300 Versus Only 2-Fold by Cyanacure in Rat Liver

Ethoxyresorufin O-deethylase (EROD) activity, a biomarker associated with cytochrome P450 1A induction and often correlated with carcinogenic potential, was measured in rat liver following exposure to aromatic diamine curatives. Ethacure 300 caused a 28-fold induction of EROD activity over baseline, whereas Cyanacure induced only a doubling (2-fold induction). Polacure 740M had no measurable effect on EROD activity [1]. This quantitative difference—a 14-fold higher induction by Ethacure 300—provides a clear mechanistic distinction that aligns with the mutagenicity data and supports differential safety assessments.

Hepatotoxicity Enzyme Induction Carcinogenic Potential

Acute Dermal Toxicity in HRA/Skh Hairless Mice: Comparable Marked Toxicity for Cyanacure and Ethacure 300

In a two-stage skin carcinogenesis initiation/promotion protocol using HRA/Skh hairless mice, a maximum topical dose of 100 mg of each test substance was applied to dorsal skin. Both Cyanacure and Ethacure 300 were reported to be 'markedly toxic' at this dose, whereas Polacure 740M and MOCA did not elicit the same level of acute toxicity under identical conditions [1]. All compounds evaluated (Cyanacure, Ethacure 300, Polacure 740M, Conacure, and MOCA) demonstrated little or no skin tumor initiating activity when followed by TPA promotion [1]. This evidence positions Cyanacure as having an acute dermal toxicity profile comparable to Ethacure 300, but distinct from the lower acute toxicity of Polacure 740M, informing material handling and personal protective equipment requirements.

Dermal Toxicity Occupational Exposure Risk Assessment

Cyanacure (CAS 52411-33-3) Evidence-Backed Application Scenarios for Procurement and R&D Planning


Replacement of MOCA in Adiprene L-100 Polyurethane Cast Elastomer Manufacturing

Industrial facilities currently using MOCA as a curative for Adiprene L-100 can transition to Cyanacure to achieve faster pot life (10–12 minutes vs. 12–15 minutes) and lower curing temperatures (90°C vs. 113°C) while maintaining comparable strength and improved elasticity in finished elastomer parts [1]. This scenario is directly supported by the head-to-head technical evaluation conducted by Mason and Hanger-Silas Mason Co., Inc., which concluded Cyanacure is an 'acceptable replacement' for MBCA in non-weapon applications [1].

Occupational Safety-Motivated Selection in Aromatic Diamine Curing Agent Procurement

For organizations prioritizing reduced genotoxicity and hepatotoxic potential, Cyanacure presents a differentiated safety profile: it exhibits mutagenic activity only in Salmonella TA100 (versus dual-positivity for Ethacure 300) and induces only a 2-fold increase in hepatic EROD activity (compared to a 28-fold increase for Ethacure 300) [2][3]. Procurement specialists can leverage these quantitative safety metrics to justify Cyanacure selection when regulatory compliance or worker health programs demand a curative with a narrower toxicological footprint.

Academic and Industrial Toxicology Research on Aromatic Amine Structure-Activity Relationships

Cyanacure serves as a key comparator in structure-activity relationship (SAR) studies investigating mutagenicity, enzyme induction, and skin carcinogenesis among aromatic diamine curatives. The published data—including strain-specific Ames results and 2-fold EROD induction—provide a reproducible benchmark for researchers evaluating novel curative candidates or conducting mechanistic toxicology investigations [2][4]. Procurement for these purposes is supported by the compound's established inclusion in peer-reviewed carcinogenesis and mutation research publications [2][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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